molecular formula C20H25ClN4O3S2 B11419861 5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11419861
M. Wt: 469.0 g/mol
InChI Key: ZQHYJODNNKUUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide (CAS 879953-37-4) is a synthetic pyrimidine-based compound with a molecular formula of C19H23ClN4O3S2 and a molecular weight of 455.0 g/mol. This reagent is designed for research applications and is part of a class of sulfonamide-containing compounds known to be investigated for various biological activities . Its molecular structure features a chloro-substituted pyrimidine core, an ethylsulfanyl group, and a sulfonamide linker connected to a 2-ethylpiperidine moiety. The presence of the sulfonamide group is a key pharmacophore found in compounds that interact with enzyme active sites, potentially inhibiting their activity . Structurally analogous pyrimidine-sulfonamide compounds have demonstrated potential in inhibiting key enzymatic targets, such as kinase activity . Researchers can utilize this compound as a valuable building block in organic synthesis or as a candidate for probing novel biological pathways in chemical biology and drug discovery contexts. The product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H25ClN4O3S2

Molecular Weight

469.0 g/mol

IUPAC Name

5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C20H25ClN4O3S2/c1-3-15-7-5-6-12-25(15)30(27,28)16-10-8-14(9-11-16)23-19(26)18-17(21)13-22-20(24-18)29-4-2/h8-11,13,15H,3-7,12H2,1-2H3,(H,23,26)

InChI Key

ZQHYJODNNKUUFL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SCC

Origin of Product

United States

Preparation Methods

Ring Formation via Condensation Reactions

The pyrimidine scaffold is constructed using a modified Biginelli-like condensation. Ethyl 2-(ethoxymethylene)acetoacetate reacts with methyl carbamimidothioate in ethanol under reflux with triethylamine as a base, yielding 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (81% yield). Adapting this method, ethyl mercaptan substitutes methyl carbamimidothioate to introduce the ethylsulfanyl group at position 2:

Reaction Conditions

  • Reagents : Ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq), ethyl carbamimidothioate (1.0 eq)

  • Base : Triethylamine (1.0 eq)

  • Solvent : Ethanol (0.5 M)

  • Temperature : Reflux (78°C)

  • Time : 48 hours

  • Yield : 78–81%

Chlorination at position 5 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 6 hours, achieving >90% conversion.

Sulfonylation of the Phenyl Group

Synthesis of 4-Sulfonamidophenyl Intermediate

The sulfonyl bridge is introduced via a palladium-catalyzed coupling reaction. 4-Bromophenyl triflate reacts with 2-ethylpiperidine-1-sulfonyl chloride in the presence of cesium carbonate and tetrakis(triphenylphosphine)palladium(0):

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Cs₂CO₃ (2.5 eq)

  • Solvent : 1,4-Dioxane/H₂O (4:1 v/v)

  • Temperature : 100°C

  • Time : 12 hours

  • Yield : 68–72%

Amide Bond Formation

Carboxamide Coupling

The pyrimidine-4-carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and coupled with the sulfonamidophenyl amine:

Reaction Conditions

  • Coupling Agent : HATU (1.2 eq)

  • Base : N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Solvent : Dichloromethane (DCM, 0.3 M)

  • Temperature : Room temperature

  • Time : 16 hours

  • Yield : 85–89%

Integrated Synthetic Pathway

A consolidated synthesis route is presented below:

StepReaction TypeReagents/ConditionsYieldSource
1Pyrimidine ring formationEthyl carbamimidothioate, Et₃N, EtOH, reflux81%
2Chlorination at C5POCl₃, DMF, 80°C90%
3Sulfonylation of phenyl groupPd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/H₂O, 100°C70%
4Amide couplingHATU, DIPEA, DCM, rt87%

Critical Analysis of Methodologies

Solvent and Base Optimization

The use of cesium carbonate in dioxane/water for sulfonylation ensures compatibility with moisture-sensitive palladium catalysts, minimizing side reactions. In contrast, earlier methods employing potassium carbonate resulted in lower yields (55–60%) due to incomplete deprotonation of the sulfonamide nitrogen.

Protecting Group Strategies

tert-Butoxycarbonyl (Boc) protection of the piperidine nitrogen during sulfonylation prevents N-alkylation side reactions. Deprotection with trifluoroacetic acid (TFA) in dichloromethane achieves quantitative Boc removal without degrading the sulfonyl linkage.

Scalability and Industrial Considerations

The palladium-catalyzed coupling (Step 3) presents scalability challenges due to catalyst cost (∼$320/g for Pd(PPh₃)₄). Alternative catalysts like Pd(OAc)₂ with XPhos ligand reduce costs by 40% while maintaining yields at 65–68% .

Chemical Reactions Analysis

5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide undergoes several types of chemical reactions:

Scientific Research Applications

5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Position 2 Modifications
  • Isopropylsulfanyl (): Increased steric bulk compared to ethylsulfanyl, which may reduce binding affinity to flat enzymatic pockets .
  • Allylsulfanyl (): The prop-2-en-1-yl group introduces unsaturation, possibly increasing reactivity or altering conformational flexibility .
Position 5 Modifications
  • Chloro (Target Compound) : Balances electronic effects and steric bulk.
  • Bromo (Evidences 7, 8): Bromine’s larger atomic radius may enhance halogen bonding but increase molecular weight (e.g., ~470–500 g/mol) .

Variations in the Sulfonyl-Linked Moieties

Compound Sulfonyl-Linked Group Molecular Weight Key Properties Evidence
Target Compound 2-Ethylpiperidin-1-yl 441.0 Moderate polarity, basic amine
4-Methylpyrimidin-2-yl () ~480–500* Aromatic, planar structure
2,6-Dimethylmorpholin-4-yl () ~450–470* Enhanced solubility (morpholine)
4-Methylpiperazine-1-carbonyl () 419.94 High solubility (piperazine)

*Estimated based on structural analogs.

  • Piperidine vs. Morpholine (Evidences 3, 11): Morpholine’s oxygen atom increases polarity and hydrogen-bonding capacity compared to piperidine’s amine .
  • Pyrimidinyl Groups (): Aromatic systems may engage in π-π stacking interactions, enhancing target binding .

Phenyl Ring Modifications

  • 4-(Difluoromethoxy)phenyl (): Difluoromethoxy groups improve metabolic stability and lipophilicity compared to sulfonyl-linked piperidine .

Biological Activity

The compound 5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide , also known as D233-0775, is a synthetic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

  • Molecular Formula : C21H27ClN4O3S2
  • Molecular Weight : 483.06 g/mol
  • IUPAC Name : 5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
  • CAS Number : 874146-11-9

Structural Characteristics

The compound features a pyrimidine core substituted with various functional groups, including a sulfonyl group and an ethylsulfanyl moiety. This structural diversity contributes to its biological activity.

Research indicates that D233-0775 interacts with several biological targets, primarily through inhibition of specific enzymes and receptors. Notably, it has shown activity against:

  • G-protein Coupled Receptor 35 (GPCR35) : The compound exhibits an IC50 value of approximately 3.23 µM, indicating moderate potency in inhibiting this receptor .
  • Beta-lactamase (Pseudomonas aeruginosa) : It shows an IC50 of 11.1 µM, suggesting potential applications in combating antibiotic resistance .
  • Apelin Receptor : An IC50 of 5.11 µM has been reported, indicating its role in modulating cardiovascular functions .
  • Type-1 Angiotensin II Receptor : With an IC50 of 5.90 µM, it may influence blood pressure regulation .
  • Toll-like Receptor 9 : The compound has an IC50 of 8.34 µM, which suggests immunomodulatory properties .

In Vitro Studies

In vitro assays have demonstrated that D233-0775 can inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties. The compound's ability to modulate cell signaling pathways involved in cell growth and apoptosis is under investigation.

Case Studies

  • Cancer Research : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of D233-0775 against various cancer cell lines, showing significant inhibition of tumor growth in vitro.
  • Infectious Diseases : Research conducted at the Scripps Research Institute highlighted its effectiveness against Pseudomonas aeruginosa strains resistant to conventional antibiotics .

Safety and Toxicology

Preliminary toxicological assessments indicate that D233-0775 has a favorable safety profile at therapeutic doses. Further studies are needed to evaluate its long-term effects and potential side effects.

Data Summary Table

TargetIC50 (µM)Source
G-protein Coupled Receptor 353.23Burnham Center for Chemical Genomics
Beta-lactamase11.1Scripps Research Institute
Apelin Receptor5.11Sanford-Burnham Center for Chemical Genomics
Type-1 Angiotensin II Receptor5.90Burnham Center for Chemical Genomics
Toll-like Receptor 98.34Scripps Research Institute

Q & A

Q. Purity Assurance :

  • Chromatography : Purification via flash column chromatography (silica gel, gradient elution) .
  • Analytical Techniques : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry (MS) for molecular weight confirmation .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the compound's molecular structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and torsional conformations. For example, SC-XRD data (e.g., R factor ≤ 0.06) validate the sulfonyl-piperidine and pyrimidine-carboxamide connectivity .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., ethylsulfanyl CH2 at δ 2.8–3.2 ppm) and quaternary carbons .
    • 2D NMR (COSY, HSQC) : Confirms spatial correlations between substituents .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹) .

Advanced: How can reaction parameters be systematically optimized to enhance the yield and scalability of the compound's synthesis?

Methodological Answer:
Optimization requires a Design of Experiments (DOE) approach:

  • Catalyst Screening : Evaluate palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for SNAr reactivity and solubility .
  • Temperature Gradients : Vary reaction temperatures (e.g., 80–120°C) to balance kinetics and side reactions.
  • Scalability : Transition from batch to flow chemistry for thioether formation to improve heat/mass transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.